(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring attached to a pyrazine ring and a benzothiazole ring. The benzothiazole ring is substituted with a chlorine atom.Applications De Recherche Scientifique
Anti-inflammatory Applications
This compound has been studied for its potential as an anti-inflammatory agent. The presence of the benzothiazole and piperazine moieties suggests that it may act on specific inflammatory pathways. For instance, derivatives of benzothiazole have been evaluated for their anti-inflammatory activities, showing significant results in reducing inflammation by inhibiting the biosynthesis of prostaglandins . These findings suggest that our compound could be explored for similar anti-inflammatory effects, potentially contributing to the development of new nonsteroidal anti-inflammatory drugs (NSAIDs).
Analgesic Properties
Related structures have demonstrated analgesic activities, which are mediated through the inhibition of cyclo-oxygenase enzymes COX-1 and COX-2 . The compound could be synthesized into derivatives that selectively inhibit COX-2, providing pain relief with fewer gastrointestinal side effects compared to traditional NSAIDs.
Ulcerogenic Activity Assessment
The ulcerogenic action of NSAIDs is a significant concern. Compounds with a benzothiazole core have shown lower irritative action on the gastrointestinal mucosa compared to standard NSAIDs . Research into the ulcerogenic potential of (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone could lead to safer analgesic and anti-inflammatory medications.
Lipid Peroxidation Inhibition
Lipid peroxidation is a process that can lead to cell damage and is involved in various diseases. Benzothiazole derivatives have been studied for their ability to inhibit lipid peroxidation , indicating that our compound could be valuable in researching oxidative stress-related conditions.
COX Enzyme Selectivity
The selective inhibition of COX enzymes is crucial for reducing side effects of anti-inflammatory drugs. Some benzothiazole derivatives have shown a high selectivity index for COX-2 over COX-1 , which is desirable for anti-inflammatory drugs to avoid gastrointestinal complications. The compound could be investigated for its COX selectivity to develop targeted therapies.
Anti-tubercular Activity
Compounds with similar structures have been explored for their anti-tubercular properties. The inhibition of Mycobacterium tuberculosis growth by interfering with bacterial cell wall synthesis or protein synthesis is a potential application area . The compound’s efficacy against tuberculosis could be a significant area of research, given the global need for new anti-tubercular agents.
Orientations Futures
Propriétés
IUPAC Name |
[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5OS/c17-11-1-2-12-14(9-11)24-16(20-12)22-7-5-21(6-8-22)15(23)13-10-18-3-4-19-13/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMIEBZXPGVHCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.